molecular formula C9H17ClN2 B14581677 N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride CAS No. 61076-07-1

N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride

Cat. No.: B14581677
CAS No.: 61076-07-1
M. Wt: 188.70 g/mol
InChI Key: FGADWMGNDAPTOI-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride is a quaternary ammonium compound with a pyrrole ring. This compound is known for its unique structure, which includes a pyrrole ring substituted with a trimethylammonium group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride typically involves the quaternization of N-methylpyrrole with trimethylamine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The chloride ion can be substituted with other anions, such as iodide or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halide exchange reactions can be performed using sodium iodide or potassium bromide in acetone.

Major Products Formed

    Oxidation: N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium N-oxide.

    Reduction: N,N-Dimethyl(1-methyl-1H-pyrrol-2-yl)methanamine.

    Substitution: N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide or bromide.

Scientific Research Applications

N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride is utilized in various fields of scientific research:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in studies involving ion channels and neurotransmitter receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride involves its interaction with biological membranes and ion channels. The quaternary ammonium group can interact with negatively charged sites on proteins and lipids, affecting their function. This interaction can modulate the activity of ion channels and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide
  • N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium bromide
  • N,N-Dimethyl(1-methyl-1H-pyrrol-2-yl)methanamine

Uniqueness

N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride is unique due to its specific chloride anion, which can influence its solubility and reactivity compared to its iodide and bromide counterparts. The presence of the quaternary ammonium group also imparts distinct physicochemical properties, making it valuable in various research applications.

Properties

CAS No.

61076-07-1

Molecular Formula

C9H17ClN2

Molecular Weight

188.70 g/mol

IUPAC Name

trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;chloride

InChI

InChI=1S/C9H17N2.ClH/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1

InChI Key

FGADWMGNDAPTOI-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC=C1C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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